Cas no 1784443-90-8 (3-cyclopropylcyclobutan-1-ol)

3-cyclopropylcyclobutan-1-ol structure
Nom du produit:3-cyclopropylcyclobutan-1-ol
Numéro CAS:1784443-90-8
Le MF:C7H12O
Mégawatts:112.169582366943
MDL:MFCD28652303
CID:5103134
PubChem ID:84081255
3-cyclopropylcyclobutan-1-ol Propriétés chimiques et physiques
Nom et identifiant
-
- Cyclobutanol, 3-cyclopropyl-
- 3-cyclopropylcyclobutan-1-ol
-
- MDL: MFCD28652303
- Piscine à noyau: 1S/C7H12O/c8-7-3-6(4-7)5-1-2-5/h5-8H,1-4H2
- La clé Inchi: ADBUCUROQJNVPP-UHFFFAOYSA-N
- Sourire: C1(O)CC(C2CC2)C1
3-cyclopropylcyclobutan-1-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6507-5G |
3-cyclopropylcyclobutan-1-ol |
1784443-90-8 | 95% | 5g |
¥ 7,920.00 | 2023-04-14 | |
Enamine | EN300-2520683-0.05g |
3-cyclopropylcyclobutan-1-ol |
1784443-90-8 | 95% | 0.05g |
$118.0 | 2024-06-19 | |
Enamine | EN300-2520683-2.5g |
3-cyclopropylcyclobutan-1-ol |
1784443-90-8 | 95% | 2.5g |
$1147.0 | 2024-06-19 | |
Enamine | EN300-2520683-10.0g |
3-cyclopropylcyclobutan-1-ol |
1784443-90-8 | 95% | 10.0g |
$2516.0 | 2024-06-19 | |
Enamine | EN300-2520683-1.0g |
3-cyclopropylcyclobutan-1-ol |
1784443-90-8 | 95% | 1.0g |
$584.0 | 2024-06-19 | |
Enamine | EN300-2520683-0.1g |
3-cyclopropylcyclobutan-1-ol |
1784443-90-8 | 95% | 0.1g |
$176.0 | 2024-06-19 | |
Enamine | EN300-2520683-1g |
3-cyclopropylcyclobutan-1-ol |
1784443-90-8 | 95% | 1g |
$584.0 | 2023-09-15 | |
Enamine | EN300-2520683-10g |
3-cyclopropylcyclobutan-1-ol |
1784443-90-8 | 95% | 10g |
$2516.0 | 2023-09-15 | |
Aaron | AR024W5G-10g |
3-cyclopropylcyclobutan-1-ol |
1784443-90-8 | 95% | 10g |
$3485.00 | 2023-12-15 | |
Aaron | AR024W5G-2.5g |
3-Cyclopropylcyclobutan-1-ol |
1784443-90-8 | 95% | 2.5g |
$1603.00 | 2025-02-15 |
3-cyclopropylcyclobutan-1-ol Littérature connexe
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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